molecular formula C14H10N6OS B11077667 5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,1,3-benzoxadiazole CAS No. 524051-60-3

5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,1,3-benzoxadiazole

Cat. No.: B11077667
CAS No.: 524051-60-3
M. Wt: 310.34 g/mol
InChI Key: CRFJFDFWRGGQPS-UHFFFAOYSA-N
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Description

5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,1,3-benzoxadiazole is a complex organic compound that features a tetrazole ring, a benzoxadiazole ring, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,1,3-benzoxadiazole typically involves multiple steps. One common route starts with the preparation of 1-phenyl-1H-tetrazole-5-thiol, which is then reacted with a suitable benzoxadiazole derivative. The reaction conditions often involve the use of solvents like DMF (dimethylformamide) and catalysts such as CuSO4 and sodium ascorbate to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,1,3-benzoxadiazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups in the benzoxadiazole ring can be reduced to amines.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro groups can yield amines .

Scientific Research Applications

5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,1,3-benzoxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,1,3-benzoxadiazole involves its interaction with various molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. The sulfanyl group can form strong interactions with metal ions, making it useful in coordination chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,1,3-benzoxadiazole is unique due to its combination of a tetrazole ring, a benzoxadiazole ring, and a sulfanyl linkage. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

524051-60-3

Molecular Formula

C14H10N6OS

Molecular Weight

310.34 g/mol

IUPAC Name

5-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-2,1,3-benzoxadiazole

InChI

InChI=1S/C14H10N6OS/c1-2-4-11(5-3-1)20-14(15-18-19-20)22-9-10-6-7-12-13(8-10)17-21-16-12/h1-8H,9H2

InChI Key

CRFJFDFWRGGQPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC3=CC4=NON=C4C=C3

Origin of Product

United States

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